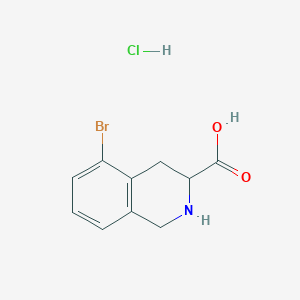
5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a brominated derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in organic synthesis. This compound is characterized by the presence of a bromine atom at the 5-position of the tetrahydroisoquinoline ring, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,2,3,4-tetrahydroisoquinoline as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the tetrahydroisoquinoline ring, usually in the presence of a suitable solvent like dichloromethane (DCM) and a catalyst such as ferric chloride (FeCl3).
Carboxylation: The brominated intermediate is then subjected to carboxylation, often using reagents like carbon monoxide (CO) and a strong base such as potassium tert-butoxide (KOtBu).
Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and recrystallization techniques. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in solvents like acetone or DCM.
Reduction: LiAlH4, H2 with palladium on carbon (Pd/C), in solvents like ether or methanol.
Substitution: Various nucleophiles, in solvents like acetonitrile or DMF, often with heating.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted tetrahydroisoquinolines.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. Biology: It serves as a tool in biological studies to understand the role of tetrahydroisoquinoline derivatives in various biological processes. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mécanisme D'action
The mechanism by which 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom enhances the compound's ability to bind to receptors and enzymes, modulating biological activities. The carboxylic acid group can form hydrogen bonds, further influencing its biological interactions.
Comparaison Avec Des Composés Similaires
Tetrahydroisoquinoline: The parent compound without the bromine atom.
5-Bromoisoquinoline: A structurally similar compound with a different substitution pattern.
3-Carboxy-1,2,3,4-tetrahydroisoquinoline: A related compound with a carboxylic acid group at a different position.
Uniqueness: The presence of the bromine atom at the 5-position distinguishes this compound from its analogs, providing unique chemical reactivity and biological properties.
This detailed overview should provide a comprehensive understanding of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, its synthesis, reactions, applications, and mechanisms
Propriétés
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSTWZBFWXFFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C(=CC=C2)Br)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














